Boc-Glu(OBzl)-OH

Catalog No.
S662689
CAS No.
13574-13-5
M.F
C17H23NO6
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Glu(OBzl)-OH

CAS Number

13574-13-5

Product Name

Boc-Glu(OBzl)-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid

Molecular Formula

C17H23NO6

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1

InChI Key

AJDUMMXHVCMISJ-ZDUSSCGKSA-N

SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O

Synonyms

Boc-Glu(OBzl)-OH;13574-13-5;Boc-L-Glutamicacid5-benzylester;N-alpha-tert-BOC-L-glutamic-gamma-benzylester;5-BenzylN-Boc-L-glutamate;AJDUMMXHVCMISJ-ZDUSSCGKSA-N;SBB063750;L-Glutamicacid,N-[(1,1-dimethylethoxy)carbonyl]-,5-(phenylmethyl)ester;N-(tert-Butoxycarbonyl)-L-glutamicAcid5-BenzylEster;5-BenzylN-(tert-Butoxycarbonyl)-L-glutamate;(s)-5-(benzyloxy)-2-(tert-butoxycarbonylamino)-5-oxopentanoicacid;(2S)-5-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoicacid;L-Glutamicacid,N-((1,1-dimethylethoxy)carbonyl)-,5-(phenylmethyl)ester;(2S)-2-[(tert-butoxy)carbonylamino]-4-[benzyloxycarbonyl]butanoicacid;N-((1,1-Dimethylethoxy)carbonyl)-L-glutamicacid,5-(phenylmethyl)ester;N-[(1,1-Dimethylethoxy)carbonyl]-L-glutamicacid,5-(phenylmethyl)ester;boc-l-glutamicacidgamma-benzylester;boc-glu(obzl);boc-l-glu(obzl)-oh;N-alpha-t-BOC-L-glutamic-gamma-benzylester;PubChem12178;AC1Q5XNQ;AC1L35QL;boc-l-glutamicacid(obzl);15418_ALDRICH

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O

Solid-Phase Peptide Synthesis (SPPS):

  • Boc-Glu(OBzl)-OH is a protected amino acid, meaning its amino group (N-terminus) is chemically masked by a Boc (tert-butyloxycarbonyl) group. This prevents unwanted reactions during peptide synthesis.
  • The benzyl ester (OBzl) group protects the side chain carboxyl group of glutamic acid. This allows for selective coupling with other amino acids to form peptide bonds in a controlled manner.
  • Boc-Glu(OBzl)-OH is incorporated into the peptide chain using SPPS techniques. This method allows researchers to create peptides with specific amino acid sequences for various research applications.

Studying Glutamate Function:

  • Glutamic acid is an important neurotransmitter involved in learning, memory, and other brain functions.
  • By incorporating Boc-Glu(OBzl)-OH into peptides, researchers can investigate the role of glutamate in various biological processes.
  • The benzyl ester group can be selectively cleaved to generate a free carboxylic acid group, mimicking the natural form of glutamate. This allows researchers to study the impact of glutamate on cellular signaling and function.

Development of Therapeutic Agents:

  • Peptides containing glutamate can be potential drug candidates for neurological disorders and other diseases.
  • Using Boc-Glu(OBzl)-OH in SPPS allows for the synthesis of these peptides with desired properties for therapeutic applications.
  • Researchers can modify the structure of the peptide and the glutamate side chain to optimize its potency and selectivity for specific targets.

Boc-Glu(OBzl)-OH, also known as tert-butoxycarbonyl-L-glutamic acid 5-benzyl ester, is a derivative of glutamic acid. This compound is primarily utilized in peptide synthesis due to its role as a protecting group for the amino group, facilitating the formation of peptide bonds. The structure of Boc-Glu(OBzl)-OH includes a tert-butoxycarbonyl (Boc) protecting group at the amino terminus and a benzyl ester at the carboxylic acid end, which enhances its reactivity in solid-phase peptide synthesis applications .

Boc-Glu(OBzl)-OH itself doesn't have a specific mechanism of action. It functions as a protected amino acid building block used to incorporate glutamic acid residues into peptides during SPPS. Once incorporated into a peptide, the glutamic acid moiety can participate in various interactions depending on the specific peptide sequence. These interactions can include hydrogen bonding, ionic interactions, and involvement in protein folding and function.

  • Wear gloves, safety glasses, and a lab coat when handling.
  • Avoid inhalation of dust or vapors.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to institutional guidelines.

  • Substitution Reactions: The benzyl ester can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield Boc-Glu(OBzl)-OH and benzyl alcohol.
  • Deprotection: The Boc group can be removed under acidic conditions to reveal the free amino group, allowing further chemical modifications or peptide bond formations .

Boc-Glu(OBzl)-OH exhibits significant biological activity:

  • Inhibition of Enzymes: This compound has been shown to inhibit human caspases, which play critical roles in apoptosis. Additionally, it can inhibit HRV 3C protease, impacting the life cycle of rhinoviruses.
  • Cellular Effects: During peptide synthesis, it influences cellular functions by contributing to peptide formation, which can affect cell signaling pathways and gene expression.

The synthesis of Boc-Glu(OBzl)-OH involves several key steps:

  • Protection of L-Glutamic Acid: The amino group of L-glutamic acid is protected using a tert-butoxycarbonyl (Boc) group.
  • Esterification: The carboxylic acid group is then esterified with benzyl alcohol to form Boc-Glu(OBzl)-OH.
  • Activation: The hydroxyl group can be activated using agents like 4-nitrophenyl chloroformate for further reactions.

Industrial production typically employs automated peptide synthesizers and optimized reaction conditions to maximize yield and purity .

Boc-Glu(OBzl)-OH is widely used in:

  • Peptide Synthesis: Its primary application lies in solid-phase peptide synthesis where it serves as a building block for peptides containing glutamate residues.
  • Drug Development: It is utilized in the synthesis of pharmaceutical compounds due to its ability to form stable peptide bonds and its biological activity against certain enzymes .

Research indicates that Boc-Glu(OBzl)-OH interacts with various enzymes during peptide synthesis. Its ability to inhibit caspases suggests potential applications in therapeutic contexts where modulation of apoptosis is desired. Furthermore, its interaction with HRV 3C protease highlights its relevance in antiviral drug development .

Boc-Glu(OBzl)-OH can be compared with several similar compounds:

Compound NameDescriptionUniqueness
Boc-Glu(OBzl)-ONpA derivative with a 4-nitrophenyl ester group that enhances reactivity.More reactive due to the presence of the nitrophenyl group.
Fmoc-Glu(OBzl)-ONpUses fluorenylmethyloxycarbonyl instead of Boc for protection.Different deprotection conditions compared to Boc protection.
Boc-Glu-OtBuContains a tert-butyl ester instead of benzyl ester.Affects stability and reactivity differently than the benzyl ester form.

Boc-Glu(OBzl)-OH stands out due to its combination of Boc protection and benzyl ester activation, making it particularly effective in peptide synthesis applications .

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

337.15253745 g/mol

Monoisotopic Mass

337.15253745 g/mol

Heavy Atom Count

24

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13574-13-5

General Manufacturing Information

L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(phenylmethyl) ester: ACTIVE

Dates

Modify: 2023-08-15

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